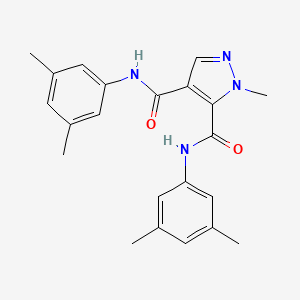![molecular formula C18H15N5O2 B4371114 5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4371114.png)
5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Overview
Description
5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, also known as EPPCP, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. EPPCP is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine ring system and a carboxylic acid group.
Mechanism of Action
The mechanism of action of 5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory responses. This compound has been shown to inhibit the activation of NF-κB in LPS-stimulated macrophages, which may explain its anti-inflammatory activity.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of human breast cancer cells in vitro. It has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This suggests that this compound may have potential as an anti-cancer and anti-diabetic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is that it is relatively easy to synthesize and purify. However, one of the limitations is that its solubility in water is limited, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of this compound.
Future Directions
There are several future directions for research on 5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. One area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Another area of interest is its potential as an anti-cancer and anti-diabetic agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its pharmacokinetics and toxicity. Finally, there may be potential for the development of new derivatives of this compound with improved properties.
Scientific Research Applications
5-(1-ethyl-1H-pyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been studied extensively for its potential therapeutic properties. One of the main areas of research has been its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Properties
IUPAC Name |
5-(1-ethylpyrazol-3-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-2-22-9-8-13(20-22)15-10-16(18(24)25)23-17(19-15)11-14(21-23)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLXZHZYHUAUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371038.png)
![N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371046.png)
![1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4371050.png)
![N-(4-acetylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4371054.png)
![N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371061.png)
![N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4371065.png)

![1-phenyl-N-2-pyridinyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4371082.png)
![2-mercapto-1-(2-methoxyethyl)-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4371100.png)
![1-allyl-2-mercapto-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4371101.png)
![1-allyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4371105.png)
![1-allyl-2-mercapto-4-oxo-7-(3-pyridinyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4371107.png)
![1-allyl-2-mercapto-7-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4371108.png)
![5-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4371117.png)
